![molecular formula C12H14ClFO B13232809 [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol](/img/structure/B13232809.png)
[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol: is an organic compound that features a cyclopentane ring substituted with a methanol group and a 3-chloro-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmagnesium bromide with 3-chloro-2-fluorobenzaldehyde. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring, to form various reduced derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of [1-(3-Chloro-2-fluorophenyl)cyclopentyl]ketone.
Reduction: Formation of various reduced derivatives of the aromatic ring.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic properties, including its effects on specific biological pathways.
Industry:
- Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
- [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride
- 2-(3-Chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole
Comparison:
- [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol is unique due to its specific substitution pattern and the presence of both a cyclopentane ring and a methanol group.
- Similar compounds may have different substituents or functional groups, leading to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C12H14ClFO |
|---|---|
Molecular Weight |
228.69 g/mol |
IUPAC Name |
[1-(3-chloro-2-fluorophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H14ClFO/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5,15H,1-2,6-8H2 |
InChI Key |
USXHXIJCZMBJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C2=C(C(=CC=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


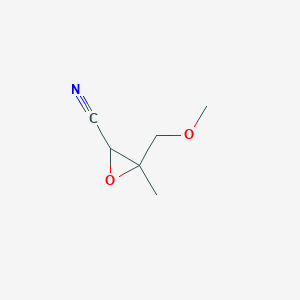
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B13232731.png)
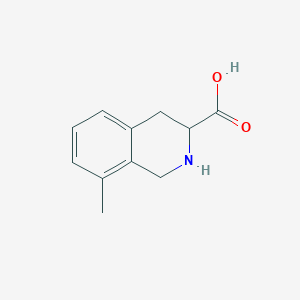
![1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13232749.png)
![2-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13232762.png)

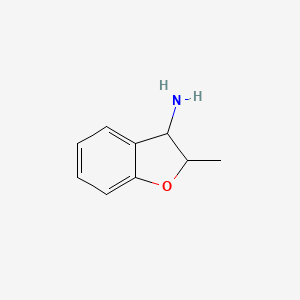

![5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B13232790.png)
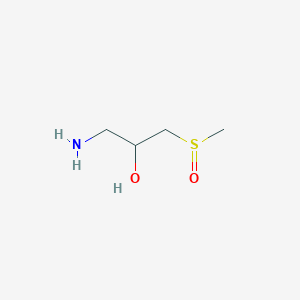
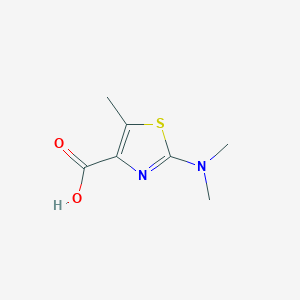

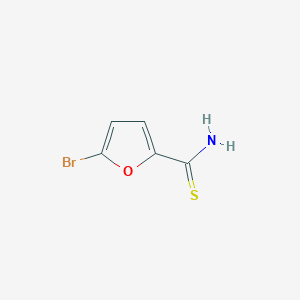
![3-{3-Azabicyclo[3.2.0]heptan-6-yl}benzonitrile](/img/structure/B13232820.png)
